5-methyl-N-(propan-2-yl)-4,5-dihydro-1,3-thiazol-2-amine
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Overview
Description
5-methyl-N-(propan-2-yl)-4,5-dihydro-1,3-thiazol-2-amine is a heterocyclic organic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(propan-2-yl)-4,5-dihydro-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with an α-haloketone in the presence of a base, leading to the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(propan-2-yl)-4,5-dihydro-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
5-methyl-N-(propan-2-yl)-4,5-dihydro-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-methyl-N-(propan-2-yl)-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiazole: The parent compound of the thiazole family.
2-aminothiazole: A simpler thiazole derivative with similar reactivity.
4-methylthiazole: Another methyl-substituted thiazole with different biological activities.
Uniqueness
5-methyl-N-(propan-2-yl)-4,5-dihydro-1,3-thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H14N2S |
---|---|
Molecular Weight |
158.27 g/mol |
IUPAC Name |
5-methyl-N-propan-2-yl-4,5-dihydro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H14N2S/c1-5(2)9-7-8-4-6(3)10-7/h5-6H,4H2,1-3H3,(H,8,9) |
InChI Key |
SFCLNPSJDDIDKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN=C(S1)NC(C)C |
Origin of Product |
United States |
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